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Compound of Interest

Compound Name: VP3.15 dihydrobromide

Cat. No.: B611709

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of
VP3.15 dihydrobromide, a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen
synthase kinase-3 (GSK-3) with significant potential in the treatment of neurodegenerative
diseases. This document details the chemical synthesis of the VP3.15 free base, its conversion
to the dihydrobromide salt, and the subsequent purification protocols. Quantitative data is
summarized for clarity, and key experimental workflows and signaling pathways are visualized.

Introduction

VP3.15 is a small molecule of the 5-imino-1,2,4-thiadiazole family that has demonstrated
neuroprotective and neuroreparative properties.[1][2] It is a potent, orally bioavailable, and
CNS-penetrant compound.[1] The dihydrobromide salt of VP3.15 is often used to enhance its
water solubility and stability.[1] This guide is intended to provide researchers with the
necessary technical details to synthesize and purify this promising compound for further
investigation.

Chemical Profile and Properties

A summary of the key chemical and physical properties of VP3.15 and its dihydrobromide salt
is presented below.
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Property VP3.15 VP3.15 Dihydrobromide

N-(4-methoxyphenyl)-5-
N-(4-methoxyphenyl)-5- ] )

(morpholinoamino)-3-phenyl-

1,2,4-thiadiazole

dihydrobromide

Chemical Name (morpholinoamino)-3-phenyl-
1,2,4-thiadiazole

Molecular Formula C20H22N402S C20H24BrN4OS
Molecular Weight 398.48 g/mol 528.3 g/mol
CAS Number 1281681-54-6 1281681-33-1
_ , _ White to off-white crystalline
Appearance White to off-white solid ]
solid
N ) Soluble in DMSO (62.5
Solubility Soluble in DMSO

mg/mL)

Synthesis of VP3.15 Free Base

The synthesis of VP3.15 is not explicitly detailed in a single dedicated publication, but based on
the general synthesis of 5-imino-1,2,4-thiadiazole derivatives and the work of the developing
laboratory (CIB-CSIC), a plausible and detailed synthetic route can be constructed. The
following protocol is a representative procedure for the synthesis of the VP3.15 free base.

Experimental Protocol: Synthesis of VP3.15

Materials and Reagents:

e Benzoyl isothiocyanate

e 4-Morpholinoaniline

» N,N-Diisopropylethylamine (DIPEA)
¢ Dichloromethane (DCM), anhydrous

e N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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» Hydrobromic acid (HBr) in acetic acid
Procedure:

e Step 1: Formation of the Thiourea Intermediate. To a solution of 4-morpholinoaniline (1.0 eq)
in anhydrous dichloromethane (DCM) at O °C under an inert atmosphere (e.g., nitrogen or
argon), add benzoyl isothiocyanate (1.1 eq) dropwise.

» Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
IS consumed.

o Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCI,
saturated sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude thiourea intermediate.

e Step 2: Cyclization to form the 5-imino-1,2,4-thiadiazole core. Dissolve the crude thiourea
intermediate in a suitable solvent such as ethanol or isopropanol.

e Add a cyclizing agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride
(EDC) (1.5 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

o Heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours.
e Monitor the reaction by TLC.

e Once the reaction is complete, cool the mixture to room temperature and remove the solvent
under reduced pressure.

e The resulting crude product is the VP3.15 free base.

Purification of VP3.15 Free Base

The crude VP3.15 free base is typically purified by column chromatography.
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Experimental Protocol: Purification of VP3.15

Materials and Equipment:

Silica gel (230-400 mesh)

Hexanes

Ethyl acetate

Glass chromatography column

Fraction collector (optional)

Procedure:

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass
column.

e Dissolve the crude VP3.15 free base in a minimal amount of dichloromethane or the eluent.
o Load the dissolved sample onto the top of the silica gel column.

o Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl
acetate and gradually increasing to 50% ethyl acetate).

e Collect fractions and analyze them by TLC to identify those containing the pure product.

o Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the
purified VP3.15 free base as a solid.

Synthesis of VP3.15 Dihydrobromide

The purified VP3.15 free base is converted to its dihydrobromide salt to improve its solubility
and handling properties.

Experimental Protocol: Formation of VP3.15
Dihydrobromide
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Materials and Reagents:

e Purified VP3.15 free base

» Hydrobromic acid (33 wt. % in acetic acid or a solution in diethyl ether)

o Diethyl ether, anhydrous

e Methanol, anhydrous

Procedure:

Dissolve the purified VP3.15 free base in a minimal amount of anhydrous methanol.

 To this solution, add a solution of hydrobromic acid (2.2 equivalents) dropwise with stirring at
0 °C. The hydrobromic acid can be used as a solution in acetic acid or diethyl ether.

o A precipitate should form upon addition of the acid. If no precipitate forms, the slow addition
of anhydrous diethyl ether can induce precipitation.

« Stir the resulting suspension at 0 °C for 1-2 hours.

o Collect the solid precipitate by vacuum filtration.

e Wash the solid with cold, anhydrous diethyl ether.

e Dry the solid under vacuum to yield VP3.15 dihydrobromide.

Purification of VP3.15 Dihydrobromide

The crude VP3.15 dihydrobromide can be further purified by recrystallization.

Experimental Protocol: Recrystallization of VP3.15
Dihydrobromide

Materials and Equipment:

e Crude VP3.15 dihydrobromide
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o Ethanol

e Isopropanol

o Diethyl ether

e Heating mantle with stirrer

e Buchner funnel and filter flask
Procedure:

 In aflask, dissolve the crude VP3.15 dihydrobromide in a minimal amount of a hot solvent
system, such as a mixture of ethanol and isopropanol.

e Once completely dissolved, allow the solution to cool slowly to room temperature.
» For further precipitation, the flask can be placed in an ice bath or a refrigerator.

e If crystals are slow to form, scratching the inside of the flask with a glass rod can initiate
crystallization.

o Collect the purified crystals by vacuum filtration.

e Wash the crystals with a small amount of the cold recrystallization solvent or a more non-
polar solvent like diethyl ether.

e Dry the crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes typical (hypothetical) quantitative data for the synthesis and
purification of VP3.15 dihydrobromide. Actual yields and purity may vary depending on the
specific reaction conditions and scale.
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Purity (by HPLC)

Step Product Typical Yield (%)
(%)
) VP3.15 Free Base
Synthesis 75-85 >80
(crude)
o VP3.15 Free Base 60-70 (after
Purification - >98
(purified) chromatography)
VP3.15
Salt Formation Dihydrobromide 90-95 >95
(crude)
VP3.15
o ) ) 80-90 (after
Purification Dihydrobromide o >99.5
] recrystallization)
(recrystallized)
Visualizations

Signaling Pathway of VP3.15

VP3.15 is a dual inhibitor of PDE7 and GSK-3. By inhibiting PDE?7, it prevents the degradation
of cyclic adenosine monophosphate (CAMP), leading to an increase in intracellular cAMP

levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits GSK-3.
Direct inhibition of GSK-3 by VP3.15 further enhances this effect. The inhibition of GSK-3 has
been linked to neuroprotective and anti-inflammatory effects.

Inhibitory Action Downstream Effects

VP3.15

inhibition PDE7 degradation 0
>

activation

inhibition
__promotes_ __| Neuroprotection &
Anti-inflammation

inhibition
(phosphorylation)
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Caption: Signaling pathway of VP3.15 as a dual PDE7 and GSK-3 inhibitor.

Experimental Workflow for VP3.15 Dihydrobromide
Synthesis and Purification

The overall process from starting materials to the final purified product is outlined in the

following workflow diagram.
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Starting Materials:
4-Morpholinoaniline
Benzoyl isothiocyanate

Step 1: Thiourea Formation
(DCM, RT, 12-18h)

Step 2: Cyclization
(EDC, DIPEA, Reflux, 6-12h)

Crude VP3.15 Free Base

Purification: Column Chromatography

(Silica gel, Hexanes/EtOAc)

Purified VP3.15 Free Base

Salt Formation
(HBr, Methanol, 0°C)

Crude VP3.15 Dihydrobromide

Purification: Recrystallization
(Ethanol/Isopropanol)

Pure VP3.15 Dihydrobromide

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of VP3.15 dihydrobromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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